Retention of the Six-Membered Oxazinane Ring vs. Five-Membered Oxazolidine: Conformational and Toxicity Divergence
The target compound incorporates the 1,3-oxazinane-2-thione ring, a six-membered cyclic thiocarbamate . In contrast, the direct five-membered analog 5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-oxazolidine-2-thione (CAS 3414-47-9) possesses a 1,3-oxazolidine-2-thione core . Ring size dictates the geometry of the N–C(=S)–O pharmacophore: the oxazinane system adopts a half-chair conformation, while the oxazolidine is essentially planar, altering the spatial presentation of the trifluoromethylphenoxymethyl side chain . Acute toxicity data for the oxazolidine analog show an oral LD50 of 524 mg/kg and an intraperitoneal LD50 of 451 mg/kg in rodents ; no equivalent in vivo toxicity data are publicly available for the target compound, underscoring its distinct and less-characterized safety profile .
| Evidence Dimension | Ring size and conformational flexibility |
|---|---|
| Target Compound Data | Six-membered 1,3-oxazinane-2-thione; half-chair conformation (inferred) |
| Comparator Or Baseline | CAS 3414-47-9: five-membered 1,3-oxazolidine-2-thione; planar ring |
| Quantified Difference | Ring expansion from 5- to 6-membered alters N–C–O bond angles and side-chain trajectory; acute oral LD50 for comparator = 524 mg/kg (rat) |
| Conditions | Structural comparison based on SMILES and InChI; toxicity data from rodent acute studies (TXAPA9 10:322, 1967) |
Why This Matters
For programs requiring cyclic thiocarbamate warheads, the six-membered ring provides a distinct conformational landscape that may be essential for engaging specific protein binding pockets, making CAS 57841-36-8 non-interchangeable with the oxazolidine analog.
